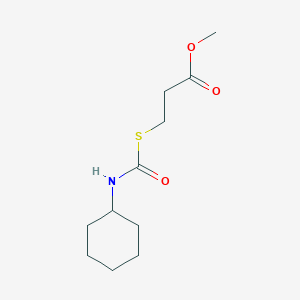
Methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate is an organic compound with the molecular formula C11H19NO3S It is a derivative of propanoic acid and features a cyclohexylcarbamoylsulfanyl group attached to the third carbon of the propanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate typically involves the reaction of cyclohexyl isocyanate with methyl 3-mercaptopropanoate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Cyclohexyl isocyanate and methyl 3-mercaptopropanoate.
Solvent: Anhydrous toluene or another suitable organic solvent.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems can be employed to streamline the process and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamoyl group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(phenylcarbamoylsulfanyl)propanoate: Similar structure but with a phenyl group instead of a cyclohexyl group.
Methyl 3-(tert-butylcarbamoylsulfanyl)propanoate: Contains a tert-butyl group in place of the cyclohexyl group.
Methyl 3-(ethylcarbamoylsulfanyl)propanoate: Features an ethyl group instead of a cyclohexyl group.
Uniqueness
Methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
Propiedades
Número CAS |
78614-27-4 |
|---|---|
Fórmula molecular |
C11H19NO3S |
Peso molecular |
245.34 g/mol |
Nombre IUPAC |
methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate |
InChI |
InChI=1S/C11H19NO3S/c1-15-10(13)7-8-16-11(14)12-9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,12,14) |
Clave InChI |
GYNDANYLYYTZHG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCSC(=O)NC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


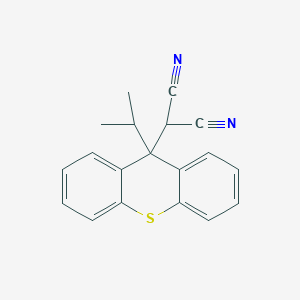
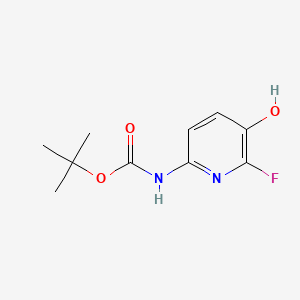
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007144.png)
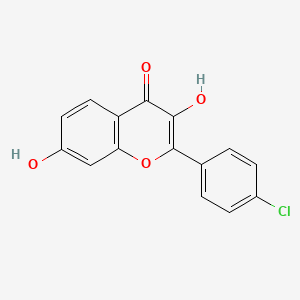
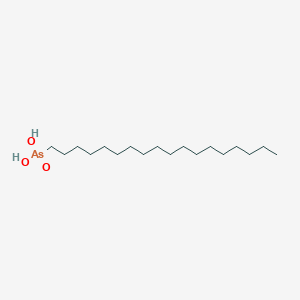
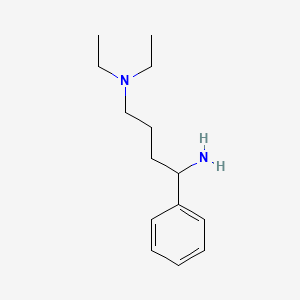

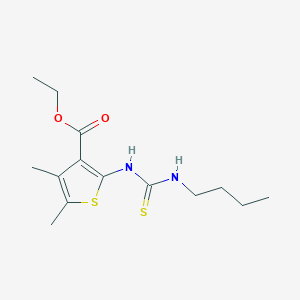
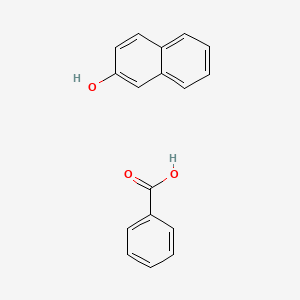



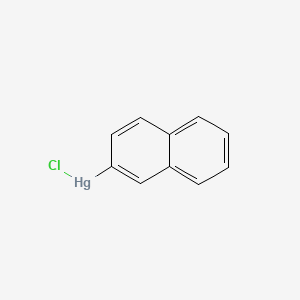
![N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline](/img/structure/B14007194.png)
